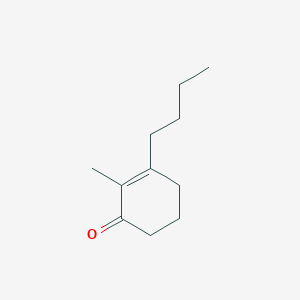![molecular formula C17H13ClO4 B14632676 2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid CAS No. 55689-71-9](/img/structure/B14632676.png)
2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-chloro-11-oxo-6H-benzocbenzoxepin-3-yl)propanoic acid is a complex organic compound with a unique structure that includes a benzoxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-11-oxo-6H-benzocbenzoxepin-3-yl)propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the benzoxepin ring system through a series of cyclization reactions. The introduction of the chloro and oxo groups is achieved through selective halogenation and oxidation reactions. The final step involves the addition of the propanoic acid moiety through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(8-chloro-11-oxo-6H-benzocbenzoxepin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-(8-chloro-11-oxo-6H-benzocbenzoxepin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-chloro-11-oxo-6H-benzocbenzoxepin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,11-Dihydro-8-chloro-α-methyl-11-oxodibenz[b,e]oxepine-3-acetic acid
- 2-(8-chloro-11-oxo-6,11-dihydrodibenzo[b,e]oxepin-3-yl)propanoic acid
- 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
Uniqueness
2-(8-chloro-11-oxo-6H-benzocbenzoxepin-3-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both chloro and oxo groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
55689-71-9 |
|---|---|
Molecular Formula |
C17H13ClO4 |
Molecular Weight |
316.7 g/mol |
IUPAC Name |
2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid |
InChI |
InChI=1S/C17H13ClO4/c1-9(17(20)21)10-2-4-14-15(7-10)22-8-11-6-12(18)3-5-13(11)16(14)19/h2-7,9H,8H2,1H3,(H,20,21) |
InChI Key |
MHJHFQUUNRQERU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=O)C3=C(CO2)C=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


mercury](/img/structure/B14632593.png)
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)

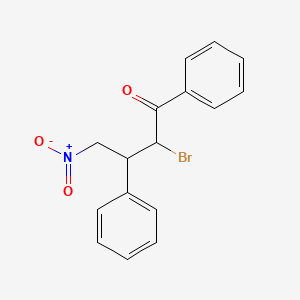
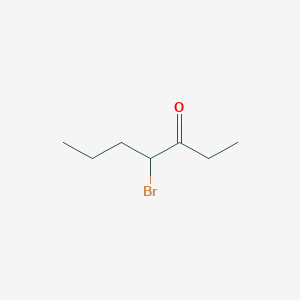
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
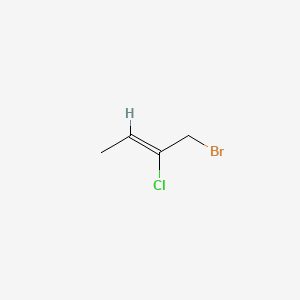


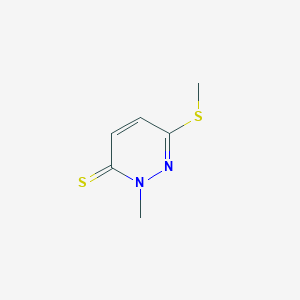
![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)

